

ICSN3250 Hydrochloride: A Technical Guide to its Novel Target Protein Binding Mechanism

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Compound of Interest		
Compound Name:	ICSN3250 hydrochloride	
Cat. No.:	B11933577	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein binding and mechanism of action of **ICSN3250 hydrochloride**, a novel and selective inhibitor of the mammalian target of rapamycin (mTOR). **ICSN3250 hydrochloride** presents a unique approach to mTOR inhibition, offering enhanced cytotoxicity specifically in cancer cells. This document outlines the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

ICSN3250 hydrochloride is a halitulin analogue that functions as a selective mTOR Complex 1 (mTORC1) inhibitor.[1][2][3] Its primary target is the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5] ICSN3250 hydrochloride directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1][2] [3][6]

The inhibitory mechanism of ICSN3250 is distinct from previously described mTOR inhibitors. [6] It acts by competing with and displacing phosphatidic acid (PA), a crucial activator of mTORC1, from the FRB domain.[1][2][3][6][7][8] This displacement prevents the activation of mTORC1, leading to downstream effects such as the induction of autophagy and G0-G1 cell-cycle arrest in cancer cells.[1][2][3] Furthermore, ICSN3250 hydrochloride exhibits potent cytotoxicity in cancer cells through a caspase-independent cell death mechanism.[1][2][3]



Quantitative Data Summary

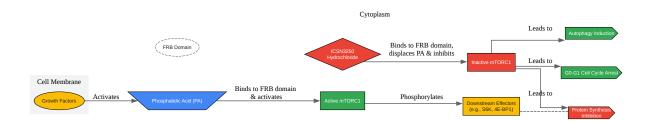
The following table summarizes the key quantitative data related to the activity of **ICSN3250 hydrochloride**.

Parameter	Value	Cell Lines/System	Reference
Cellular mTORC1 Inhibition	Effective at ≥ 50 nmol/L	HCT116, U2OS	[4]
In Vitro mTOR Kinase Inhibition	~10 µmol/L	In vitro kinase assay	[3]
Cytotoxicity (IC50)	0.6 - 77 nM	Various cancer cell lines	[2]

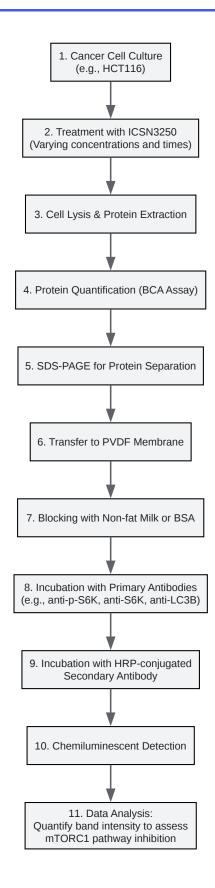
Signaling Pathway and Experimental Workflow Visualizations

ICSN3250 Hydrochloride Mechanism of Action









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